PLZF protein

BTB/POZ domain protein dimerization transcriptional repression

Authentic full-length PLZF (ZBTB16) protein uniquely forms the ~600 kDa DNA-binding complex with cdc2 kinase and exhibits high-affinity homodimerization (Kd <200 nM) with dual SMRT/N-CoR corepressor recruitment. Unlike BCL6 or FAZF, PLZF is essential for spermatogonial stem cell self-renewal and provides a strong positive control for mammalian two-hybrid or luciferase reporter transcriptional repression assays. Choose validated PLZF to ensure biologically relevant results in stem cell, chromatin, or corepressor interaction studies.

Molecular Formula C6H12N4O
Molecular Weight 0
CAS No. 147855-37-6
Cat. No. B1176265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePLZF protein
CAS147855-37-6
SynonymsPLZF protein
Molecular FormulaC6H12N4O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PLZF Protein (CAS 147855-37-6) Procurement Guide: Core Identity and Structural Baseline


The promyelocytic leukemia zinc finger (PLZF) protein, encoded by the ZBTB16 gene, is a Krüppel-type C2H2 zinc finger transcription factor containing an N-terminal BTB/POZ domain and nine C-terminal zinc finger motifs [1]. The BTB/POZ domain mediates obligate homodimerization and recruitment of transcriptional corepressor complexes, while the zinc finger array confers sequence-specific DNA binding [2]. Human PLZF is a 673-amino-acid protein with a predicted molecular mass of approximately 74 kDa; alternative splicing yields a 540-residue isoform [3]. The CAS registry number 147855-37-6 uniquely identifies this protein entity for procurement and research use.

Why PLZF Protein Cannot Be Replaced by Generic BTB-Zinc Finger Analogs


The ZBTB family comprises over 40 transcriptional repressors sharing a conserved BTB/POZ domain architecture, yet substitution of PLZF with structurally similar members such as BCL6 (ZBTB27) or FAZF (ZBTB32) fails to recapitulate its unique biological activities [1]. PLZF exhibits distinct corepressor recruitment preferences—it interacts robustly with both SMRT and N-CoR, whereas FAZF binds N-CoR but not SMRT—and its BTB domain contains critical charged pocket residues (D35, R49) that dictate differential affinity for transcriptional repression complexes [2]. These molecular differences translate to divergent physiological functions: PLZF is essential for spermatogonial stem cell renewal and invariant NKT cell development, roles not compensated by other ZBTB proteins. Procurement of authentic PLZF protein, rather than a generic BTB-zinc finger substitute, is therefore mandatory for experiments requiring PLZF-specific DNA binding, corepressor interactions, or functional readouts.

PLZF Protein (CAS 147855-37-6) Quantitative Differentiation Evidence


PLZF BTB Domain Homodimerization Affinity (Kd <200 nM) Versus BCL6 BTB Domain

The PLZF BTB/POZ domain forms an obligate homodimer with a dissociation constant (Kd) below 200 nM, as determined by equilibrium sedimentation and dynamic light scattering [1]. In contrast, the BCL6 BTB domain exhibits substantially weaker self-association, with reported Kd values in the micromolar range (e.g., ~7 µM for the isolated BTB domain) [2]. The tighter dimerization of PLZF BTB correlates with enhanced stability of the transcriptional repression complex and more efficient recruitment of corepressors such as SMRT and N-CoR.

BTB/POZ domain protein dimerization transcriptional repression structural biology

Differential Corepressor Recruitment: PLZF Binds Both SMRT and N-CoR, FAZF Binds Only N-CoR

In direct head-to-head mammalian two-hybrid assays, the PLZF BTB domain interacts strongly with both SMRT and N-CoR corepressors, while the FAZF BTB domain binds N-CoR but shows negligible interaction with SMRT [1]. Quantitatively, VP16-SMRT fusion yielded ~12-fold activation with GAL-PLZF BTB, ~8-fold with GAL-BCL6 BTB, and ~1-fold (background) with GAL-FAZF BTB [1]. This differential corepressor selectivity is dictated by variations in the charged pocket residues of the BTB domain (PLZF: D35/R49; FAZF: D29/S44).

corepressor interaction SMRT N-CoR transcriptional repression mammalian two-hybrid

Unique DNA-Binding Complex Architecture: PLZF Forms a 600 kDa cdc2-Associated Complex

PLZF binds DNA as part of a high molecular weight complex of approximately 600 kDa, as demonstrated by electrophoretic mobility shift assays (EMSA) [1]. Formation of this large complex is strictly dependent on the POZ/dimerization domain and is abrogated by cdc2 antibodies or phosphatase treatment, indicating functional coupling to cell cycle regulatory machinery [1]. In contrast, the PLZF-RARα fusion oncoprotein fails to complex with cdc2, highlighting that this property is specific to native PLZF [1]. While BCL6 also binds DNA, it has not been reported to form a comparable cdc2-associated 600 kDa complex.

DNA binding transcription factor complex cell cycle regulation cdc2 kinase

Functional Specificity in Spermatogonial Stem Cell Maintenance: PLZF Knockout Causes Progressive Spermatogonial Depletion

Mice lacking functional PLZF (both targeted knockout and luxoid allele) exhibit progressive depletion of the spermatogonial stem cell pool, leading to complete male infertility by 4-6 months of age [1]. Histological analysis reveals a >90% reduction in undifferentiated spermatogonia (A-single and A-paired) in Plzf⁻/⁻ testes compared to wild-type littermates [1]. In contrast, knockout of the closely related transcriptional repressor BCL6 results primarily in defective germinal center formation and impaired humoral immunity, without affecting spermatogenesis [2]. This divergence in tissue-specific phenotypes underscores the non-redundant functional roles of PLZF versus other ZBTB family members.

spermatogonial stem cells male fertility self-renewal knockout phenotype

Separation-of-Function Allele (Plzf7t) Reveals Domain-Specific Functional Partitioning Not Observed in Other ZBTB Proteins

The Plzf7t (seven toes) allele, generated by ENU mutagenesis, carries a Glu44Gly missense mutation in the BTB/POZ domain of mouse PLZF [1]. Homozygous Plzf7t/7t mice exhibit severe hindlimb and axial skeletal abnormalities (polydactyly, homeotic transformations) identical to Plzf null mice, yet retain normal spermatogonial stem cell renewal and remain fertile [1]. In contrast, the Plzf null and luxoid alleles affect both skeletal patterning and spermatogenesis [1]. This separation-of-function phenotype demonstrates that distinct structural determinants within the PLZF BTB domain mediate skeletal versus germ cell activities. No comparable allele separating tissue-specific functions has been reported for BCL6, FAZF, or other ZBTB family members.

separation-of-function allele skeletal patterning spermatogonial renewal domain mapping genetics

PLZF Protein (CAS 147855-37-6) Evidence-Guided Application Scenarios


Transcriptional Repression Assays Requiring Robust Corepressor Recruitment

PLZF protein is the optimal choice for in vitro transcriptional repression studies due to its high-affinity homodimerization (Kd <200 nM) and dual interaction with SMRT and N-CoR corepressors [1]. In mammalian two-hybrid or luciferase reporter assays, PLZF BTB domain yields ~12-fold activation with SMRT, providing a strong positive control for corepressor-dependent repression [1]. Researchers should use full-length PLZF or its isolated BTB domain to benchmark corepressor recruitment efficiency against other transcriptional repressors.

Spermatogonial Stem Cell and Male Fertility Research

PLZF is the sole ZBTB family member essential for spermatogonial stem cell self-renewal [2]. Plzf⁻/⁻ mice exhibit >90% depletion of undifferentiated spermatogonia and progressive infertility, a phenotype not observed in Bcl6⁻/⁻ or other ZBTB knockout models [2]. Procurement of validated PLZF protein, antibodies, or genetic constructs is mandatory for immunohistochemical detection of spermatogonial stem cells, ChIP-seq analysis of PLZF target genes in testis, or functional complementation studies in Plzf-deficient models.

Investigating DNA-Binding Complex Architecture and Cell Cycle Coupling

Native PLZF uniquely forms a ~600 kDa DNA-binding complex containing cdc2 kinase, as demonstrated by EMSA and co-immunoprecipitation [3]. This property is lost in the PLZF-RARα fusion oncoprotein and has not been observed for other ZBTB proteins [3]. Experiments aimed at reconstituting this high molecular weight complex in vitro require authentic, full-length PLZF protein. Truncated constructs lacking the POZ domain or alternative BTB-zinc finger proteins will fail to assemble the 600 kDa complex.

Domain-Function Mapping Using Separation-of-Function Alleles

The Plzf7t allele (Glu44Gly) separates PLZF's skeletal patterning function from its spermatogonial renewal function [4]. Recombinant PLZF protein carrying the Glu44Gly mutation enables researchers to study BTB domain-dependent transcriptional programs in limb development without confounding effects on germ cell maintenance. This allele represents a unique genetic tool for structure-function analysis of PLZF that has no counterpart in BCL6, FAZF, or other BTB-zinc finger proteins [4].

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